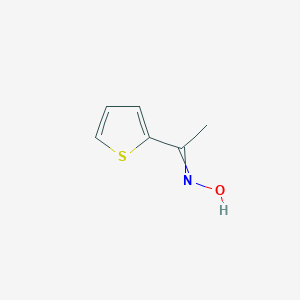

ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Description

Foundational Aspects of Oxime Chemistry and Thiophene-Containing Scaffolds

The chemical identity and utility of (1Z)-1-(2-thienyl)ethanone oxime are rooted in the fundamental properties of its two primary structural components: the oxime functional group and the thiophene (B33073) scaffold.

Oximes are a class of organic compounds featuring the functional group C=N-OH. vedantu.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction involves a nucleophilic attack by the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com Oximes are generally colorless crystalline solids with low solubility in water but good solubility in polar organic solvents. vedantu.comtestbook.com Their chemical reactivity is notable; they can be hydrolyzed back to the original carbonyl compound and hydroxylamine, reduced to form amines, or undergo the Beckmann rearrangement to produce amides. vedantu.comtestbook.com

Thiophene is a five-membered, sulfur-containing heterocyclic compound that is considered a "privileged scaffold" in medicinal and organic chemistry. nih.govbenthamdirect.com This status is due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets like receptors and enzymes. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, which can modify a molecule's physicochemical properties and biological activity. nih.gov

Significance of Stereoisomerism, Specifically the (1Z)-Configuration, in Oxime Systems

Stereoisomerism is a critical concept in oxime chemistry. The presence of a carbon-nitrogen double bond (C=N) restricts rotation, leading to the possibility of geometrical isomers. wikipedia.orgwikipedia.org These isomers are designated using the E/Z notation, which is based on the Cahn-Ingold-Prelog priority rules.

For a ketoxime like 1-(2-thienyl)ethanone oxime, the two groups attached to the carbon of the C=N bond are a methyl group and a 2-thienyl group. The groups on the nitrogen are a hydroxyl group and a lone pair of electrons. To assign the configuration, priorities are given to the groups on each atom of the double bond.

At the carbon atom, the 2-thienyl group has a higher priority than the methyl group.

At the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair.

The (1Z)-configuration indicates that the two higher-priority groups (the 2-thienyl group and the hydroxyl group) are on the same side of the C=N double bond (from the German word zusammen, meaning "together"). adichemistry.com Conversely, in the (1E)-isomer (entgegen, "opposite"), they would be on opposite sides.

The energetic barrier to interconversion between E and Z isomers of oximes is significantly high, which allows for the separation and isolation of individual, stable stereoisomers. stackexchange.com The stability and reactivity of a molecule can be profoundly influenced by its stereochemical configuration. nih.gov While many synthetic methods may produce a mixture of E and Z isomers or the more thermodynamically stable E isomer, specific techniques like visible-light-mediated photoisomerization have been developed to selectively obtain the Z isomers. nih.gov The ability to access specific isomers like (1Z)-1-(2-thienyl)ethanone oxime is crucial, as it allows for the precise control of regio- and chemoselectivity in subsequent chemical transformations. nih.gov

Contextualization of (1Z)-1-(2-Thienyl)ethanone Oxime within Contemporary Organic and Materials Chemistry

(1Z)-1-(2-Thienyl)ethanone oxime is more than a molecular curiosity; it is a functional component in modern chemical research with defined applications. Its bifunctional nature—a reactive oxime group on a thiophene scaffold—makes it a versatile tool for chemists.

In organic synthesis , it serves as a key intermediate for building a variety of heterocyclic compounds. The oxime group can participate in cycloaddition reactions and rearrangements, while the thiophene ring can be further functionalized, allowing for the construction of complex molecular architectures. numberanalytics.com

In materials science and coordination chemistry , the oxime group of (1Z)-1-(2-thienyl)ethanone oxime acts as an effective ligand. It can coordinate with metal ions to form stable metal complexes. These complexes are investigated for their catalytic properties, for instance, in oxidation reactions. The incorporation of the thiophene moiety can influence the electronic properties and stability of these materials. The compound is also utilized as a precursor in the production of specialty chemicals and advanced materials, with potential applications in fields ranging from polymer science to agrochemicals.

Compound Properties and Data

Below are the computed physical and chemical properties for 1-(2-thienyl)ethanone oxime.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇NOS | nih.gov |

| Molecular Weight | 141.19 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 141.02483502 Da | nih.gov |

| Topological Polar Surface Area | 60.8 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-thiophen-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODHTVIKKXGOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941341 | |

| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-45-2 | |

| Record name | 1-(2-Thienyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)ethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of organic molecules. The following sections detail the analysis of the ¹H, ¹³C, and two-dimensional NMR spectra of ethanone (B97240), 1-(2-thienyl)-, oxime, (1Z)-. The interpretation of these spectra provides a complete assignment of the proton and carbon signals, confirming the proposed molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of ethanone, 1-(2-thienyl)-, oxime, (1Z)- is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the methyl group, and the oxime hydroxyl group. The protons of the thiophene ring (H3, H4, and H5) are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-donating nature of the sulfur atom and the electronic effects of the oxime substituent.

The coupling between adjacent protons on the thiophene ring will result in characteristic splitting patterns. Specifically, a doublet of doublets is expected for H4, while H3 and H5 are likely to appear as doublets. The methyl protons are predicted to resonate as a singlet in the upfield region of the spectrum, around δ 2.0-2.5 ppm. The hydroxyl proton of the oxime group is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 7.0 - 7.2 | d | 3.5 - 4.0 |

| H4 | 7.2 - 7.4 | dd | 3.5 - 4.0, 5.0 - 5.5 |

| H5 | 7.5 - 7.7 | d | 5.0 - 5.5 |

| CH₃ | 2.2 - 2.4 | s | - |

| OH | Variable | br s | - |

Note: These are predicted values based on the analysis of similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show six distinct signals, corresponding to the four carbon atoms of the thiophene ring, the methyl carbon, and the iminyl carbon of the oxime group.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, between δ 120 and 150 ppm. The iminyl carbon (C=N) is anticipated to have a characteristic chemical shift in the downfield region, typically around δ 150-160 ppm. The methyl carbon will appear in the upfield region of the spectrum, likely between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 125 - 130 |

| C4 | 127 - 132 |

| C5 | 128 - 133 |

| C=N | 150 - 155 |

| CH₃ | 10 - 15 |

Note: These are predicted values based on the analysis of similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are indispensable for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent protons on the thiophene ring (H3-H4 and H4-H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the thiophene ring carbons (C3, C4, and C5) based on the previously assigned proton signals.

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ethanone, 1-(2-thienyl)-, oxime, (1Z)- is expected to show characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3100-3600 cm⁻¹ is anticipated for the O-H stretching vibration of the oxime group. The C=N stretching vibration is expected to appear in the range of 1640-1680 cm⁻¹.

The vibrations of the thiophene ring will give rise to a series of bands. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. The C=C ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected to appear at lower wavenumbers. A detailed analysis of the vibrational modes of the related 2-carbaldehyde oxime-5-nitrothiophene molecule provides a basis for the assignment of the expected vibrational frequencies. globalresearchonline.net

Table 3: Predicted FTIR Vibrational Frequencies and Assignments for Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

| Predicted Frequency (cm⁻¹) | Assignment |

| ~3300 | ν(O-H) |

| ~3080 | ν(C-H) aromatic |

| ~2920 | ν(C-H) methyl |

| ~1660 | ν(C=N) |

| ~1550 | ν(C=C) thiophene ring |

| ~1450 | δ(C-H) methyl |

| ~1400 | ν(C-C) thiophene ring |

| ~850 | γ(C-H) thiophene ring |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. These are predicted values based on the analysis of similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of ethanone, 1-(2-thienyl)-, oxime, (1Z)- is expected to show strong bands for the C=C stretching vibrations of the thiophene ring and the C=N stretching of the oxime group. The symmetric stretching of the thiophene ring is often a prominent feature in the Raman spectrum. The C-S stretching vibration should also be observable.

The analysis of the Raman spectrum of 2-carbaldehyde oxime-5-nitrothiophene indicates that the thiophene ring vibrations are well-defined. globalresearchonline.net For the title compound, the symmetric C=C stretching of the thiophene ring is expected to be a strong band in the Raman spectrum.

Table 4: Predicted Raman Vibrational Frequencies and Assignments for Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

| Predicted Frequency (cm⁻¹) | Assignment |

| ~3080 | ν(C-H) aromatic |

| ~1550 | ν(C=C) thiophene ring (symmetric) |

| ~1400 | ν(C-C) thiophene ring |

| ~850 | Ring breathing mode |

Note: ν = stretching. These are predicted values based on the analysis of similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization. For ethanone, 1-(2-thienyl)-, oxime, (1Z)-, both hard and soft ionization techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization method that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. While specific experimental EI-MS data for ethanone, 1-(2-thienyl)-, oxime, (1Z)- is not available in public spectral databases, the fragmentation pattern can be predicted based on the known behavior of thienyl and oxime moieties.

The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₇NOS, approx. 141.19 g/mol ). Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the bonds adjacent to the C=N group. Cleavage of the methyl group would result in a fragment at [M-15]⁺.

Thienyl Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often leading to the formation of the thiophenyl cation at m/z 83 or related fragments. Cleavage of the C-C bond between the thienyl ring and the oxime group could yield a prominent thienylcarbonyl-like fragment ion at m/z 111.

Oxime Group Rearrangements: Oximes can undergo complex rearrangements, including the loss of neutral molecules like H₂O, NO, or HCN, which would lead to corresponding fragment ions.

A hypothetical fragmentation table is presented below to illustrate potential major ions.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [C₆H₇NOS]•+ (Molecular Ion) | 141 | - |

| [C₅H₄S-C=NOH]•+ | 126 | •CH₃ |

| [C₄H₃S-CO]+ | 111 | •NOH-CH₃ |

| [C₄H₃S]+ | 83 | •C(CH₃)=NOH |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte, minimizing fragmentation and usually resulting in the observation of the pseudomolecular ion. For ethanone, 1-(2-thienyl)-, oxime, (1Z)-, analysis by ESI-MS in positive ion mode would be expected to prominently feature the protonated molecule.

This technique is crucial for unequivocally confirming the molecular weight of the compound. While detailed experimental reports are not publicly available, the expected primary ion is summarized in the following table.

| Ion Species | Formula | Expected m/z |

| Protonated Molecule | [M+H]⁺ | 142.03 |

| Sodium Adduct | [M+Na]⁺ | 164.01 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Although a specific crystal structure for ethanone, 1-(2-thienyl)-, oxime, (1Z)- has not been deposited in publicly accessible crystallographic databases, analysis of closely related structures, such as other ketoximes, allows for a discussion of the expected structural features.

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Torsions

A single-crystal X-ray diffraction experiment would yield precise measurements of all geometric parameters. The C=N double bond of the oxime group is expected to have a bond length of approximately 1.28 Å. The N-O bond length is typically around 1.41 Å, and the O-H bond is about 0.82 Å. Within the thiophene ring, the C-S bond lengths are expected to be in the range of 1.71-1.73 Å, with C-C bond lengths varying between 1.37 Å and 1.44 Å, reflecting the aromatic character of the ring.

Conformation Analysis of the (1Z)-Configuration in the Solid State

The "(1Z)" designation specifies the stereochemistry around the C=N double bond. In this configuration, the hydroxyl (-OH) group of the oxime and the higher-priority substituent on the carbon atom (the 2-thienyl group) are on the same side of the double bond. X-ray diffraction would confirm this syn arrangement. Furthermore, the analysis would reveal the torsion angle between the plane of the thiophene ring and the plane of the oxime functional group, indicating whether the molecule adopts a planar or twisted conformation in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking Interactions

In the solid state, molecules of ethanone, 1-(2-thienyl)-, oxime, (1Z)- are expected to interact through various non-covalent forces. The most significant of these is likely to be hydrogen bonding involving the oxime's hydroxyl group. The -OH group can act as a hydrogen bond donor, while the nitrogen atom of the oxime can act as an acceptor. This typically leads to the formation of hydrogen-bonded dimers or chains, which are common supramolecular motifs in oxime crystal structures.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. This is achieved by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Several properties are mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular contacts. The normalized contact distance, dnorm, is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii, highlighting strong interactions such as hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, and white areas indicate contacts of van der Waals separation.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the combination of di and de for every point on the surface, with the color of the plot indicating the density of points. The percentage contribution of different types of intermolecular contacts can be calculated from these plots, offering a detailed understanding of the packing environment. For the illustrative compound, (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, the major intermolecular contacts are summarized in the table below. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 43.2 |

| C···H/H···C | 27.7 |

| O···H/H···O | Not specified |

| S···H/H···S | 2.5 |

| C···O/O···C | 1.0 |

| O···O | 0.8 |

| C···C | 0.5 |

| N···O/O···N | 0.3 |

| S···O/O···S | 0.2 |

Energy framework calculations provide a visual and quantitative representation of the energetic landscape of the crystal packing. These calculations are based on the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. By calculating these energies, it is possible to construct energy frameworks that illustrate the strength and nature of the intermolecular forces.

While the specific energy framework calculations for ethanone, 1-(2-thienyl)-, oxime, (1Z)- cannot be presented without the necessary crystallographic data, the analysis of related structures indicates that the packing would likely be dominated by a combination of hydrogen bonding involving the oxime group and π-π stacking interactions from the thiophene rings.

Chemical Reactivity and Transformative Chemistry of the 1z Oxime Moiety

Isomerization Dynamics: (1Z)- to (1E)- and Reverse Interconversions

Oximes exist as two geometric isomers, (Z) and (E), based on the orientation of the hydroxyl group relative to the substituents on the carbon atom of the C=N double bond. In the case of ethanone (B97240), 1-(2-thienyl)-, oxime, the (1Z)-isomer has the hydroxyl group syn to the thienyl group, while the (1E)-isomer has it syn to the methyl group. The interconversion between these isomers can be induced by thermal or photochemical stimuli.

The thermal stability of oxime isomers can vary, with one form often being thermodynamically more stable than the other. For many oximes, the (E)-isomer is the more stable configuration. The thermal isomerization from the less stable (Z)-isomer to the (E)-isomer can occur, although the energy barrier for this process can be substantial.

In a relevant study, the synthesis of 2-acetylthiophene oxime resulted in a mixture of (E) and (Z) isomers in a ratio of 68:31. google.com This suggests that under the conditions of synthesis, an equilibrium between the two isomers is established, with the (E)-isomer being the major, and likely more stable, product.

Computational studies on other heterocyclic oximes have shown that the energy barriers for E/Z-isomerization can be quite high, around 200 kJ/mol. mdpi.com Such high barriers imply that spontaneous interconversion at room temperature is extremely unlikely. mdpi.com The thermodynamic stability is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. For some Z-isomers, intramolecular hydrogen bonds can increase their stability. mdpi.com

The table below summarizes the typical thermodynamic parameters associated with the thermal isomerization of oximes.

| Parameter | Description | Typical Value Range |

| ΔG | Gibbs Free Energy difference between isomers. A negative value indicates the (E)-isomer is more stable. | -1 to -15 kJ/mol |

| Ea | Activation Energy for Z to E isomerization. | 150 - 250 kJ/mol |

| Keq | Equilibrium constant ([E]/[Z]) at a given temperature. | > 1, favoring the (E)-isomer |

Note: The values presented are general for oximes and may vary for ethanone, 1-(2-thienyl)-, oxime.

Photo-irradiation offers a powerful method for controlling the stereochemistry of the oxime bond, often allowing for the selective formation of the thermodynamically less stable isomer. For many aryl oximes, the synthesis typically yields the (E)-isomer, and accessing the (Z)-isomer can be challenging.

Visible-light-mediated energy transfer catalysis has emerged as a mild and general method to achieve (E) to (Z) isomerization of aryl oximes. organic-chemistry.org This process often employs a photosensitizer, such as an iridium-based complex, which absorbs light and transfers the energy to the oxime. This excitation facilitates the rotation around the C=N bond, leading to the formation of the (Z)-isomer with high selectivity, a process that avoids harsh reagents or high-energy UV light. organic-chemistry.org This technique has been successfully applied to a broad range of oximes, suggesting its potential applicability to ethanone, 1-(2-thienyl)-, oxime. organic-chemistry.org

The general mechanism for photosensitized isomerization is depicted below:

Excitation: The photosensitizer (PS) absorbs a photon of light, promoting it to an excited state (PS*).

Energy Transfer: The excited photosensitizer transfers its energy to the (E)-oxime, promoting it to its triplet excited state.

Isomerization: In the excited state, the barrier to C=N bond rotation is lowered, allowing for isomerization to the (Z)-oxime.

Relaxation: The (Z)-oxime in its excited state relaxes back to the ground state.

This photo-induced isomerization is often reversible, and the photostationary state (the ratio of isomers at equilibrium under irradiation) depends on the wavelength of light used and the molar absorptivity of each isomer at that wavelength.

Rearrangement Reactions Involving the Oxime Functional Group

The oxime group is a precursor to one of the most well-known name reactions in organic chemistry, the Beckmann rearrangement. This and other skeletal rearrangements allow for the transformation of the oxime into a variety of valuable nitrogen-containing compounds.

The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an N-substituted amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org Therefore, the stereochemistry of the starting oxime dictates the structure of the resulting amide.

For ethanone, 1-(2-thienyl)-, oxime, the (1Z)-isomer would be expected to undergo rearrangement to yield N-methyl-thiophene-2-carboxamide, as the thienyl group is anti to the hydroxyl leaving group. Conversely, the (1E)-isomer would yield N-(thiophen-2-yl)acetamide due to the migration of the methyl group.

A patented process describes the Beckmann rearrangement of a mixture of (E)/(Z)-2-acetylthiophene tosylated oxime to produce 2-acetamido thiophene (B33073) (N-(thiophen-2-yl)acetamide). google.com This indicates that under the reaction conditions (sodium carbonate in aqueous acetone followed by reflux), the methyl group migrates, which would proceed from the (E)-isomer of the tosylated oxime. google.com The patent also references a method using phosphorus pentachloride in dry ether to achieve the same transformation from the (E)-oxime. google.com

The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride, but a wide variety of other reagents have been developed to effect the rearrangement under milder conditions. wikipedia.orgmasterorganicchemistry.com The electron-rich nature of the thiophene ring may influence the reaction, potentially competing with the oxime for the acidic catalyst. However, the successful rearrangement to 2-acetamido thiophene demonstrates the feasibility of this reaction in the thienyl system. google.com

The table below outlines various reagents used for the Beckmann rearrangement and their general applicability.

| Reagent | Conditions | Comments |

| H₂SO₄ | Concentrated, often with heating | Classical, harsh conditions |

| PCl₅ | Anhydrous ether or other aprotic solvents | Forms a chlorosulfonate intermediate |

| TsCl | Pyridine or other base | Forms a tosylate intermediate, milder |

| TFA/CH₃CN | Mild heating | Organocatalytic system, reusable |

| Solid Acids (e.g., Zeolites) | Heterogeneous catalysis | Environmentally friendly, easy separation |

While the Beckmann rearrangement is the most prominent reaction of oximes, other skeletal rearrangements are known for this functional group, although they are less common and not specifically documented for ethanone, 1-(2-thienyl)-, oxime. These include the Neber rearrangement, which converts a ketoxime into an α-amino ketone, and various fragmentation reactions that can occur under Beckmann conditions, particularly if the migrating group is a stabilized carbocation. The choice of catalyst and reaction conditions can often direct the reaction towards either rearrangement or fragmentation. wikipedia.org

Cycloaddition Reactions with the Carbon-Nitrogen Double Bond of the Oxime

The carbon-nitrogen double bond of the oxime can, in principle, participate in cycloaddition reactions, acting as a dipolarophile or, upon conversion to a nitrone, as a 1,3-dipole. However, specific examples of cycloaddition reactions directly involving the C=N bond of ethanone, 1-(2-thienyl)-, oxime are not well-documented in the literature.

In a broader context, related thienyl-containing systems have been shown to undergo cycloaddition reactions. For instance, 2-(2-thienyl)aziridines have been used as precursors for azomethine ylides, which then participate in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Additionally, thiophene S,N-ylides have been shown to react with dienophiles in cycloaddition reactions. rsc.org

While direct cycloadditions with the oxime are not prevalent, the oxime can be a precursor to reactive intermediates that do undergo such reactions. For example, oxidation of an oxime can lead to a nitrile oxide, a well-known 1,3-dipole that readily participates in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. The feasibility of this transformation for ethanone, 1-(2-thienyl)-, oxime would depend on the specific oxidizing agent and the stability of the resulting thienyl-substituted nitrile oxide.

Oxidative and Reductive Transformations of Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

The (1Z)-oxime moiety of ethanone, 1-(2-thienyl)-, oxime, is a versatile functional group that undergoes a variety of oxidative and reductive transformations. These reactions are crucial for the synthesis of more complex nitrogen-containing molecules, leveraging the reactivity of the C=N-OH group. The transformations primarily involve the nitrogen and oxygen atoms of the oxime, leading to the formation of radicals, amines, or hydroxylamines.

Generation and Synthetic Utility of Oxime Radicals (Iminoxyl Radicals)

The oxidation of oximes, including aromatic ketoximes like ethanone, 1-(2-thienyl)-, oxime, (1Z)-, provides a pathway to generate highly reactive intermediates known as iminoxyl radicals (or oxime radicals). These radicals, which feature an N-O• fragment connected to the organic moiety by a double bond, have become valuable intermediates in organic synthesis, particularly in the last decade. nih.gov

Generation of Iminoxyl Radicals

Iminoxyl radicals are typically generated via a single-electron oxidation of the oxime. A wide range of oxidizing agents can be employed for this purpose. While specific studies on ethanone, 1-(2-thienyl)-, oxime, (1Z)- are not extensively documented, the general methods applicable to ketoximes can be extrapolated. These methods include the use of both transition metal-based oxidants and metal-free reagents. beilstein-journals.org

Common oxidizing systems include:

Transition Metal Compounds: Reagents such as lead(IV) acetate (Pb(OAc)₄), silver(I) oxide (Ag₂O), cerium(IV) ammonium nitrate (CAN), and copper(II) salts have proven effective in generating iminoxyl radicals from oxime precursors. nih.govbeilstein-journals.org For example, the oxidation of diacetyl oxime with Pb(OAc)₄ produces a persistent iminoxyl radical. nih.gov

Metal-Free Oxidants: Hypervalent iodine reagents, such as diacetoxyiodobenzene (PhI(OAc)₂), can facilitate the oxidation. beilstein-journals.org Other methods involve the use of quinones under UV irradiation or the Selectfluor/Bu₄NI system. beilstein-journals.orgbeilstein-journals.org

The general scheme for the generation of an iminoxyl radical from a ketoxime is presented below:

Table 1: Selected Methods for the Generation of Iminoxyl Radicals from Oximes

| Oxidizing Agent/System | Reaction Conditions | Comments |

|---|---|---|

| Lead(IV) acetate (Pb(OAc)₄) | Varies | Commonly used, effective for many oximes. nih.gov |

| Silver(I) oxide (Ag₂O) | Varies | Used in early studies of iminoxyl radicals. nih.gov |

| Cerium(IV) ammonium nitrate (CAN) | Varies | A versatile single-electron oxidant. |

| Copper(II) perchlorate (Cu(ClO₄)₂) | Acetonitrile | Used in oxidative coupling reactions. beilstein-journals.org |

| Diacetoxyiodobenzene (PhI(OAc)₂) | Varies | A common metal-free hypervalent iodine oxidant. beilstein-journals.org |

| TEMPO / K₂CO₃ | Varies | Used for oxidative cyclization reactions. beilstein-journals.org |

| Selectfluor / Bu₄NI | Varies | Mediates C-H oxidative cyclization. beilstein-journals.org |

Synthetic Utility of Iminoxyl Radicals

Once generated, the iminoxyl radical of a compound like ethanone, 1-(2-thienyl)-, oxime, (1Z)- can participate in several synthetic transformations. The synthetic potential of these radicals was considered underestimated for a long time, but they are now employed in various selective reactions. nih.gov The primary applications involve intramolecular cyclizations, which are favored due to the often low stability of the radicals. nih.gov

Key synthetic applications include:

Intramolecular C-H Functionalization: The iminoxyl radical can abstract a hydrogen atom from a suitable position within the same molecule (a process known as 1,5-hydrogen atom transfer or 1,5-HAT), generating a carbon-centered radical. nih.govbeilstein-journals.org This new radical can then undergo further reactions, such as cyclization or oxidation, to form heterocyclic structures like isoxazolines. nih.govbeilstein-journals.org

Addition to Double Bonds: The iminoxyl radical can add to a C=C double bond present in the molecule, leading to the formation of five-membered rings through either C-O or C-N bond formation. beilstein-journals.org

Intermolecular Reactions: While less common, intermolecular reactions such as oxidative C-O coupling have been reported. For instance, iminoxyl radicals generated from oximes can couple with β-dicarbonyl compounds or other carbon nucleophiles. nih.govresearchgate.net

The synthetic utility is powerfully demonstrated in the construction of complex nitrogen-containing heterocycles from readily available oxime precursors. nih.gov

Selective Reduction to Amines and Hydroxylamines

The reduction of the oxime functionality is a fundamental transformation that provides access to primary amines and N-substituted hydroxylamines. The outcome of the reduction of ethanone, 1-(2-thienyl)-, oxime, (1Z)- depends heavily on the choice of reducing agent and the reaction conditions.

Reduction to Primary Amines

The complete reduction of an oxime cleaves the N-O bond and reduces the C=N bond to yield a primary amine. This is a common and well-established transformation. wikipedia.org A variety of reducing agents can accomplish this, ranging from classical dissolving metal reductions to catalytic hydrogenation.

Common methods include:

Catalytic Hydrogenation: Hydrogenation over catalysts like Raney nickel or platinum is an effective method for converting oximes to amines.

Hydride Reagents: Strong hydride donors such as lithium aluminum hydride (LiAlH₄) are widely used for the reduction of oximes to primary amines.

Dissolving Metal Reductions: The use of sodium metal in a protic solvent like ethanol is a classic method for this conversion. wikipedia.org

Other Reagents: Milder and more chemoselective methods have been developed, such as the use of zinc dust in the presence of a proton source like ammonium formate or acetic acid. sciencemadness.org

Selective Reduction to Hydroxylamines

The partial reduction of an oxime to a hydroxylamine (B1172632), without cleavage of the sensitive N-O bond, is a more challenging transformation. nih.govnih.gov This selectivity requires careful control over the reaction conditions and the reactivity of the reducing agent. Catalytic methods are often preferred for this purpose. nih.gov

Key challenges and methods include:

Chemoselectivity: The primary difficulty is preventing over-reduction to the amine. The N-O bond is weak and susceptible to cleavage under many reductive conditions. nih.govnih.gov

Catalytic Systems: The first successful systems utilized platinum-based heterogeneous catalysts (e.g., Adam's catalyst, PtO₂) with hydrogen gas, typically requiring the presence of a stoichiometric amount of a strong Brønsted acid to activate the oxime. nih.govnih.gov

Homogeneous Catalysts: More recently, transition-metal-based homogeneous catalysts have been developed that exhibit high turnover numbers. nih.govnih.gov

Borane Reagents: Amine-borane complexes, such as pyridine-borane, have been used in acidic media to reduce oximes to hydroxylamines. escholarship.org

Table 2: Selected Methods for the Reduction of Oximes

| Reagent / System | Product | Comments |

|---|---|---|

| LiAlH₄ | Primary Amine | A powerful, non-selective reducing agent. |

| H₂ / Raney Ni | Primary Amine | A common catalytic hydrogenation method. |

| Na / Ethanol | Primary Amine | Classic dissolving metal reduction. wikipedia.org |

| Zn / Ammonium Formate | Primary Amine | A milder, chemoselective method. |

| H₂ / PtO₂ / Acid | Hydroxylamine | A classic method for selective reduction to hydroxylamines. nih.gov |

| Pyridine-Borane / Acid | Hydroxylamine | Reduces oximes selectively in the presence of acid. escholarship.org |

These reductive pathways significantly enhance the synthetic value of ethanone, 1-(2-thienyl)-, oxime, (1Z)-, allowing for its conversion into valuable amine and hydroxylamine building blocks for pharmaceuticals and other fine chemicals.

Applications in Advanced Organic Synthesis and Materials Science

(1Z)-1-(2-Thienyl)ethanone Oxime as a Versatile Synthetic Building Block

The inherent reactivity of the oxime and the electronic characteristics of the thienyl moiety make (1Z)-1-(2-thienyl)ethanone oxime a valuable starting material for the construction of diverse and complex molecular architectures.

Precursors for the Construction of Diverse Nitrogen-Containing Heterocycles

(1Z)-1-(2-thienyl)ethanone oxime serves as a competent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The oxime functionality provides a readily available nitrogen source, which can be incorporated into cyclic systems through a range of chemical transformations.

One of the most prominent reactions of oximes is the Beckmann rearrangement , which facilitates the conversion of ketoximes into amides or lactams under acidic conditions. This rearrangement proceeds via the migration of the group anti-periplanar to the oxime's hydroxyl group. For (1Z)-1-(2-thienyl)ethanone oxime, this rearrangement can lead to the formation of N-substituted acetamides, which are valuable intermediates in organic synthesis.

Furthermore, the oxime group can participate in various cyclization reactions. For instance, it can react with suitable reagents to form isoxazoles, pyrazoles, and other important heterocyclic systems. The thiophene (B33073) ring, being an electron-rich aromatic system, can also influence the regioselectivity and reactivity of these cyclization processes. A review of the synthesis of heterocycles from oximes highlights the broad utility of this functional group in constructing diverse ring systems. researchgate.net While specific examples detailing the cyclization of (1Z)-1-(2-thienyl)ethanone oxime are not extensively documented in readily available literature, the general reactivity patterns of ketoximes strongly suggest its potential in this area. researchgate.net

Below is a table summarizing potential heterocyclic systems derivable from thienyl ketoximes:

| Heterocyclic System | Potential Synthetic Route |

| Thienyl-substituted Pyridines | Condensation and cyclization reactions |

| Thienyl-substituted Pyrazoles | Reaction with hydrazine derivatives |

| Thienyl-substituted Isoxazoles | Cycloaddition reactions |

| Thienyl-fused Pyrimidines | Multi-step synthesis involving the oxime nitrogen |

Intermediates in the Convergent Synthesis of Complex Organic Molecules

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly, relies on the availability of versatile and functionalized building blocks. (1Z)-1-(2-thienyl)ethanone oxime, with its distinct thiophene and oxime functionalities, can act as a key intermediate in such synthetic approaches.

The thiophene ring can be further functionalized at various positions, allowing for the introduction of different substituents and the extension of the molecular framework. The oxime group, on the other hand, can be transformed into other functional groups, such as amines or nitriles, providing handles for subsequent coupling reactions. This dual functionality allows for the strategic connection of (1Z)-1-(2-thienyl)ethanone oxime-derived fragments with other synthetic intermediates to construct larger and more complex target molecules.

While specific total syntheses explicitly employing (1Z)-1-(2-thienyl)ethanone oxime as a key intermediate are not prominently featured in the reviewed literature, the principles of convergent synthesis and the known reactivity of its constituent functional groups strongly support its potential in this capacity.

Catalytic Roles in Organic Transformations

Beyond its role as a stoichiometric reactant, (1Z)-1-(2-thienyl)ethanone oxime and its derivatives can also play significant roles in catalysis, either as ligands for transition metals or as organocatalysts themselves.

As Ligands in Transition Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the oxime group in (1Z)-1-(2-thienyl)ethanone oxime possess lone pairs of electrons, making them excellent candidates for coordination to transition metal centers. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The electronic properties of the thiophene ring can also influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the complex.

Oxime-based ligands have been successfully employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The coordination of the oxime to the metal can stabilize the catalytic species and facilitate key steps in the catalytic cycle. While specific studies focusing on the catalytic applications of (1Z)-1-(2-thienyl)ethanone oxime as a ligand are limited, the broader field of oxime-ligated transition metal catalysis suggests a promising area for future research. researchgate.net

The following table outlines potential transition metal-catalyzed reactions where thienyl oxime ligands could be employed:

| Catalytic Reaction | Potential Transition Metal |

| Suzuki-Miyaura Coupling | Palladium, Nickel |

| Heck Reaction | Palladium |

| C-H Activation | Rhodium, Iridium |

| Asymmetric Hydrogenation | Ruthenium, Rhodium |

As Organocatalysts or Precursors to Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. While there is no direct evidence in the reviewed literature of (1Z)-1-(2-thienyl)ethanone oxime itself acting as an organocatalyst, its structure contains elements that could be incorporated into more complex organocatalytic scaffolds.

The oxime functionality can be a precursor to other nitrogen-containing groups that are commonly found in organocatalysts, such as amines and amides. mdpi.com For instance, reduction of the oxime would yield a primary amine, which could then be further functionalized to create a chiral catalyst for asymmetric reactions. The thiophene ring can also serve as a rigid backbone for the construction of new organocatalytic systems. The development of organocatalysts derived from readily available starting materials like (1Z)-1-(2-thienyl)ethanone oxime represents an active area of research.

Potential in Materials Science due to Electronic Properties

The incorporation of heteroaromatic rings, such as thiophene, into organic molecules is a well-established strategy for the development of new materials with interesting electronic and optical properties. The thiophene unit in (1Z)-1-(2-thienyl)ethanone oxime imparts upon it the potential to be a building block for functional organic materials.

Thiophene-containing polymers are known for their semiconducting properties and have found applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials can be tuned by modifying the structure of the thiophene monomer. While (1Z)-1-(2-thienyl)ethanone oxime itself is a small molecule, it could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. The presence of the oxime group offers a site for polymerization or for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Studies on the electronic and optical properties of polythiophene derivatives have shown that the band gap and charge carrier mobility can be significantly influenced by the nature of the substituents on the thiophene ring. mdpi.com The oxime functionality in (1Z)-1-(2-thienyl)ethanone oxime could be leveraged to introduce specific electronic or structural features into a polymer chain, potentially leading to materials with enhanced performance in electronic devices. Research into the surface properties of thiophene-based thin films has also demonstrated their potential in biomedical applications, such as controlling cancer cell adhesion. nih.gov

The table below highlights potential material science applications for thiophene-based compounds derived from (1Z)-1-(2-thienyl)ethanone oxime:

| Application Area | Potential Material Type |

| Organic Electronics | Conjugated polymers, Small molecule semiconductors |

| Sensors | Chemosensors, Biosensors |

| Biomedical Devices | Biocompatible coatings |

(1Z)-1-(2-Thienyl)ethanone oxime is a compound of significant synthetic and potential material interest. Its utility as a precursor for diverse nitrogen-containing heterocycles and as a building block in convergent synthesis is rooted in the versatile reactivity of its oxime and thiophene moieties. Furthermore, its capacity to act as a ligand in transition metal catalysis and as a potential precursor to organocatalysts opens up avenues for the development of new and efficient catalytic systems. The electronic properties conferred by the thiophene ring also position this compound as a promising candidate for the design of novel organic materials with applications in electronics and biomedicine. While extensive research specifically focused on (1Z)-1-(2-thienyl)ethanone oxime is still emerging, the foundational principles of organic chemistry and materials science strongly suggest a bright future for this versatile molecule.

Exploration of Electron Mobility in Thiophene-Oxime Frameworks

The incorporation of thiophene rings into molecular frameworks is a key strategy for enhancing charge transport properties in organic semiconductor materials. scielo.brmdpi.com Thiophene's electron-rich nature, arising from the sulfur atom, and its planar, π-conjugated structure facilitate intermolecular π-π stacking, which is crucial for efficient charge mobility. mdpi.com When integrated into larger structures like covalent organic frameworks (COFs), these properties are particularly advantageous. The ordered, porous nature of COFs, with their stacked one-dimensional columns, provides ideal pathways for charge and exciton transport.

In the context of thiophene-oxime frameworks, the introduction of the oxime group onto the thiophene moiety, as seen in ethanone (B97240), 1-(2-thienyl)-, oxime, (1Z)-, can modulate the electronic properties of the material. The oxime group (C=N-OH) is a versatile functional group in organic chemistry. wikipedia.org Its presence can influence the molecular packing and electronic structure of the framework, which in turn significantly affects reorganization energy and charge transfer integrals—key determinants of charge carrier mobility. rsc.org

Theoretical studies on thiophene-containing molecules have demonstrated the profound impact of the number and arrangement of thiophene rings on charge mobility. For instance, studies on coronene derivatives fused with thiophene rings have shown that the introduction of even a single thiophene ring can significantly increase both hole and electron mobility compared to the parent molecule. scielo.br Specifically, one derivative with a single thiophene ring was identified as a potential n-type organic semiconductor, exhibiting an electron mobility 2.4 times greater than its hole mobility. scielo.br This suggests that frameworks built from units like 1-(2-thienyl)ethanone oxime could be engineered to favor electron transport.

The planarity of the molecular structure is another critical factor. The introduction of thiophene can planarize the molecular backbone, enhancing π-π stacking and facilitating the charge-transfer process. mdpi.com This effect has been observed in various thiophene-containing aromatic compounds designed as hole-transporting materials. mdpi.com The combination of the planar thiophene ring and the oxime functional group in a framework can therefore be expected to create materials with tailored charge transport characteristics.

The following table summarizes theoretical calculations of charge carrier mobility in coronene derivatives with varying numbers of fused thiophene rings, illustrating the impact of thiophene incorporation on electron transport properties.

| Molecule | Number of Thiophene Rings | Relative Hole Mobility (μ+) | Relative Electron Mobility (μ-) | Mobility Ratio (μ-/μ+) |

| a | 0 | 1.0 | 1.0 | 1.0 |

| b | 1 | 9.8 | 6.7 | ~0.7 |

| c | 2 | > Parent | < Parent | - |

| d | 2 | > Parent | < Parent | - |

| e | 3 | - | > Parent | - |

Data synthesized from theoretical studies on thienocoronene derivatives. scielo.br The values are relative to the parent molecule without thiophene rings.

Development of Optoelectronic Materials Utilizing the Thienyl Oxime Chromophore

The thienyl oxime chromophore, the core structure of ethanone, 1-(2-thienyl)-, oxime, (1Z)-, is a promising building block for a new generation of optoelectronic materials. acs.org Thiophene-based functional materials are integral to the field of organic optoelectronics due to their unique electronic properties, weaker aromaticity compared to benzene, and the potential for extra sulfur-sulfur interactions in the solid state, which can benefit charge transport. mdpi.comacs.org The inherent characteristics of the thiophene ring system, such as its electron-rich nature and conjugated π-system, make it an excellent component for molecules designed to absorb and emit light. nbinno.com

The addition of an oxime group to the thiophene ring introduces a versatile functional handle that can be used to fine-tune the optoelectronic properties of the material. The C=N-OH group can participate in hydrogen bonding and act as a ligand for metal ions, opening possibilities for creating complex, functional materials and sensors. wikipedia.orgresearchgate.net The electronic interplay between the electron-rich thiophene ring and the oxime group can be exploited to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's absorption and emission spectra.

Research into thieno[3,4-b]thiophene (TbT)-based small molecules has highlighted the power of quinoid-resonance effects in modulating electronic structures for optoelectronic applications. acs.org This principle can be extended to materials incorporating the thienyl oxime chromophore. By strategically modifying the molecular structure, it is possible to engineer materials with specific bandgaps suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnbinno.com For instance, functionalizing the thiophene backbone in donor-acceptor (D-A) type molecules with different groups can significantly alter their photoelectric properties. rsc.org

The versatility of the thienyl moiety allows for its incorporation into various molecular architectures, from small molecules to polymers and covalent organic frameworks (COFs). mdpi.com In COFs, the precise arrangement of chromophores like thienyl oxime can lead to materials with ordered pathways for energy transfer and charge separation, which are critical for efficient photocatalytic and photosensor applications. mdpi.com

The table below presents hole mobility data for different hole-transporting materials (HTMs), including those containing thiophene units, which are crucial for the performance of perovskite solar cells. This illustrates the potential of thiophene-based structures in optoelectronic devices.

| Hole-Transporting Material | Hole Mobility (cm² V⁻¹ s⁻¹) |

| X1 (Anthracene-based with thiophene) | 2.8 × 10⁻⁴ |

| X2 (Anthracene-based with thiophene, more planar) | 3.1 × 10⁻⁴ |

| spiro-OMeTAD (Reference material) | 3.8 × 10⁻⁴ |

Data sourced from studies on hole-transporting materials for perovskite solar cells. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The creation of stereochemically pure forms of (1Z)-1-(2-thienyl)ethanone oxime is a critical area for future research. The development of highly enantioselective and diastereoselective synthetic methods will be crucial for accessing specific isomers with potentially unique biological activities or material properties.

Current research on related oximes suggests that metal-mediated and organocatalytic approaches are promising avenues. For instance, palladium(II)-catalyzed enantioselective and diastereoselective formation of tetrahydropyridine (B1245486) rings from aromatic aldoximes has been reported, demonstrating the potential for metal catalysts to control stereochemistry. acs.org Similarly, iron(II) has been shown to enhance the nucleophilicity of oximes, suggesting its potential role in stereoselective additions. acs.org The synthesis of thiophene-substituted dipyrromethanes and hexahydropyrano[3,4–c]pyrrole-1,6-diones has also been achieved with diastereoselectivity, providing a foundation for developing similar strategies for thienyl oximes. researchgate.netresearchgate.net

Future efforts will likely focus on:

Chiral Catalysts: The design and application of novel chiral metal complexes and organocatalysts to direct the stereochemical outcome of the oximation reaction.

Substrate Control: Investigating the influence of substituents on the thiophene (B33073) ring and the ethanone (B97240) backbone to induce facial selectivity during the reaction.

Asymmetric Transformations: Exploring enzymatic resolutions and other asymmetric transformations to separate enantiomers or diastereomers from a racemic mixture.

Integration into Flow Chemistry Systems for Scalable Production

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For (1Z)-1-(2-thienyl)ethanone oxime, integrating its synthesis into flow chemistry systems is a key opportunity for enabling its larger-scale production for potential industrial applications. durham.ac.ukacs.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. nih.gov The photochemical flow oximation of alkanes has already demonstrated the potential for significant reductions in reaction time and facile scale-up. durham.ac.uk

Future research in this area will likely involve:

Reactor Design: Developing optimized microreactors and packed-bed reactors tailored for the specific requirements of the oximation reaction.

Process Optimization: Fine-tuning reaction conditions in a continuous flow setup to maximize throughput and product quality.

Downstream Processing: Integrating in-line purification and separation techniques to create a fully continuous and automated production process. nih.gov

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanism for the formation and subsequent reactions of (1Z)-1-(2-thienyl)ethanone oxime is essential for optimizing its synthesis and exploring its reactivity. Advanced in situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry can provide valuable insights into the kinetics and mechanism of the oximation process. acs.orgresearchgate.net For example, in situ FTIR has been used to monitor the pH-dependent oximation of ketones, providing a detailed picture of the reaction progress. acs.org The mechanism of oxime formation generally involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, followed by proton transfer and elimination of water. numberanalytics.comyoutube.com

Future investigations will aim to:

Identify Intermediates: Utilize techniques like rapid-injection NMR and stopped-flow spectroscopy to detect and characterize transient intermediates.

Kinetic Studies: Perform detailed kinetic analyses under various reaction conditions to elucidate the rate-determining steps and the influence of catalysts.

Computational Synergy: Combine experimental spectroscopic data with computational modeling to build a comprehensive picture of the reaction pathway.

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry offers a powerful platform for designing novel derivatives of (1Z)-1-(2-thienyl)ethanone oxime with tailored properties and for predicting their reactivity. acs.org By employing quantum mechanical calculations and molecular modeling, researchers can explore the vast chemical space of potential derivatives and identify promising candidates for synthesis and experimental evaluation. nih.gov

Computational methods can be used to:

Predict Reaction Outcomes: Simulate the reactivity of the oxime with various reagents to predict the products of unknown reactions.

Design Novel Catalysts: Design catalysts with enhanced activity and selectivity for the synthesis of specific thienyl oxime derivatives.

Screen for Properties: Virtually screen libraries of derivatives for desired electronic, optical, or biological properties. acs.org

The use of computational design has been instrumental in identifying potential inhibitors for enzymes, demonstrating the power of these tools in accelerating the discovery process. acs.org

Exploration of Supramolecular Assemblies and Smart Materials Applications

The thiophene and oxime moieties in (1Z)-1-(2-thienyl)ethanone oxime provide opportunities for the construction of novel supramolecular assemblies and smart materials. nih.govuh.edu The ability of thiophene units to engage in π-π stacking and the hydrogen bonding capabilities of the oxime group can be harnessed to create ordered structures with interesting properties. nih.govuh.edu

The self-organization of thiophene dendrimers into nanowires and crystalline structures highlights the potential for creating functional nanomaterials. nih.govuh.edu Furthermore, the reversible nature of the oxime bond can be exploited to create dynamic materials that respond to external stimuli such as pH or the presence of specific molecules, leading to applications in areas like self-healing materials and drug delivery. researchgate.net

Future research directions in this exciting area include:

Crystal Engineering: Systematically studying the crystallization behavior of the oxime and its derivatives to control the formation of specific supramolecular architectures.

Stimuli-Responsive Polymers: Incorporating the thienyl oxime unit into polymer backbones to create materials that change their properties in response to environmental cues. researchgate.net

Nanostructure Fabrication: Developing methods to control the assembly of the oxime on surfaces to create well-defined nanostructures for electronic and sensing applications. nih.govuh.edutib.eu

Q & A

Q. What are the established synthetic routes for (1Z)-1-(2-thienyl)ethanone oxime, and how can purity be optimized?

The synthesis typically involves oximation of 1-(2-thienyl)ethanone (2-acetylthiophene) using hydroxylamine hydrochloride under acidic or basic conditions. For example, analogous oximes are prepared by refluxing the ketone with hydroxylamine in ethanol, followed by neutralization and crystallization . Purity optimization may include:

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials.

- Chromatography : Column chromatography (silica gel, eluent: hexane/ethyl acetate) resolves impurities, especially geometric isomers (Z/E).

- Spectroscopic Monitoring : Track reaction progress via FT-IR (disappearance of C=O stretch at ~1680 cm⁻¹) and confirm oxime formation with an NH stretch at ~3200 cm⁻¹ .

Q. How can the (1Z) configuration of this oxime be confirmed experimentally?

- X-ray Crystallography : The definitive method for determining stereochemistry. For example, SHELXL refinement (via SHELX programs) resolves bond angles and spatial arrangement .

- NMR Spectroscopy : The Z-isomer often shows distinct NOE correlations between the oxime proton (N–OH) and adjacent protons on the thienyl ring. Chemical shifts for the imine proton (C=N–OH) typically appear at δ 8–10 ppm in DMSO-d₆ .

Q. What experimental approaches are suitable for determining physicochemical properties lacking in literature (e.g., log P, solubility)?

- Log P (Octanol-Water Partition Coefficient) : Use shake-flask method with HPLC-UV quantification .

- Aqueous Solubility : Perform saturation solubility studies in buffered solutions (pH 1–13) using UV-Vis spectroscopy.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures .

Advanced Research Questions

Q. How does (1Z)-1-(2-thienyl)ethanone oxime coordinate with transition metals, and what are the structural implications?

This oxime acts as a bidentate ligand , coordinating via the oxime nitrogen (N–O⁻) and the thienyl sulfur atom. For example:

- Copper(II) Complexes : Form distorted square-planar geometries, confirmed by EPR and magnetic susceptibility.

- Catalytic Activity : In water oxidation, such complexes exhibit proton-coupled electron transfer (PCET) mechanisms, with turnover frequencies >10 s⁻¹ at neutral pH .

Methodology : - Synthesize complexes by reacting the oxime with metal salts (e.g., CuCl₂) in methanol.

- Characterize via single-crystal XRD, UV-Vis, and cyclic voltammetry to assess redox behavior .

Q. What strategies resolve contradictions in spectroscopic data for oxime derivatives?

Case study: Discrepancies in FT-IR absorption bands for C=N stretching (reported 1600–1650 cm⁻¹ vs. 1550–1580 cm⁻¹).

- Hypothesis Testing : Compare spectra of isolated Z and E isomers.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate vibrational modes and assign experimental peaks .

- Cross-Validation : Use complementary techniques like Raman spectroscopy or XPS .

Q. How can the antimicrobial activity of (1Z)-1-(2-thienyl)ethanone oxime derivatives be systematically evaluated?

- Derivatization : Synthesize O-alkyl/aryl ethers or metal complexes to enhance bioavailability .

- Bioassay Design :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria via broth microdilution (CLSI guidelines).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.